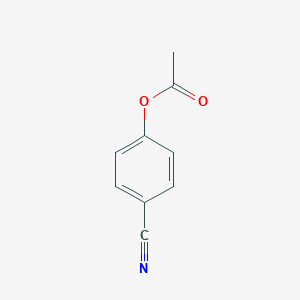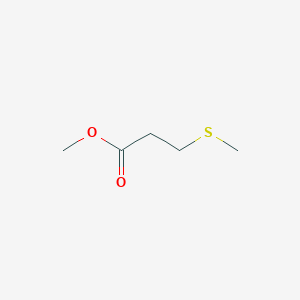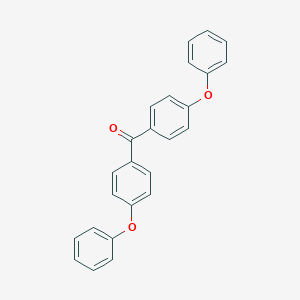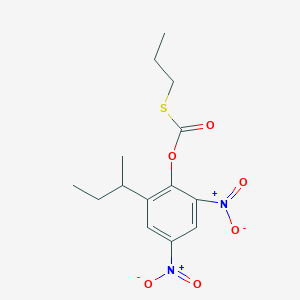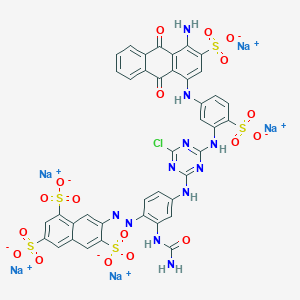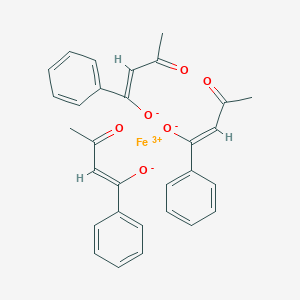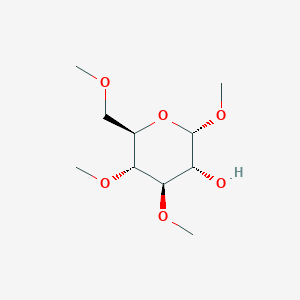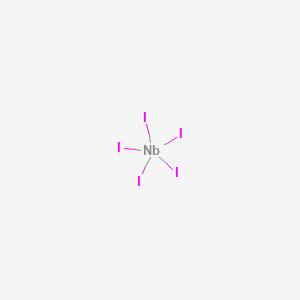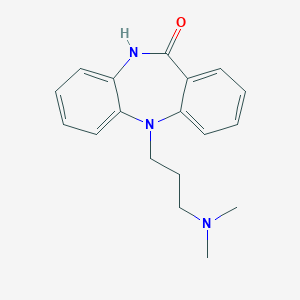
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one, commonly known as DIBOA, is a chemical compound that belongs to the class of benzodiazepines. It is a potent inhibitor of the enzyme proteasome, which is responsible for the degradation of intracellular proteins. DIBOA has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
Mecanismo De Acción
DIBOA inhibits the proteasome enzyme by binding to its active site. This prevents the degradation of intracellular proteins, leading to an accumulation of misfolded and damaged proteins. The accumulation of these proteins can induce apoptosis in cancer cells, making DIBOA a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
DIBOA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DIBOA has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIBOA in lab experiments is its potent proteasome inhibitory activity. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, DIBOA has some limitations, including its low solubility in water and its potential toxicity. Careful optimization of experimental conditions is required to minimize these limitations.
Direcciones Futuras
There are several future directions for research on DIBOA. One area of interest is the development of DIBOA-based anti-cancer drugs. Another area of interest is the investigation of the neuroprotective properties of DIBOA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of DIBOA and to investigate its potential toxicity.
Métodos De Síntesis
The synthesis of DIBOA involves the reaction of 2-nitrobenzaldehyde with 3-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization, reduction, and deprotection, to yield DIBOA. The overall synthesis method is a multi-step process, which requires careful optimization of reaction conditions to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
DIBOA has been found to have various scientific research applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasome inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells. DIBOA has been found to be a potent proteasome inhibitor, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
Número CAS |
13450-72-1 |
|---|---|
Nombre del producto |
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one |
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22) |
Clave InChI |
SUKRRJYMPHOCIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Otros números CAS |
13450-72-1 |
Sinónimos |
5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



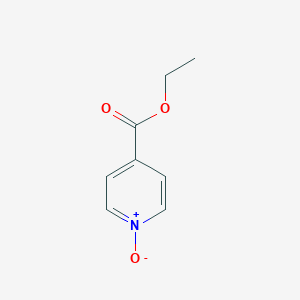
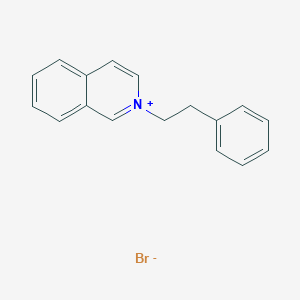
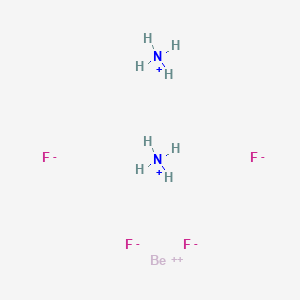
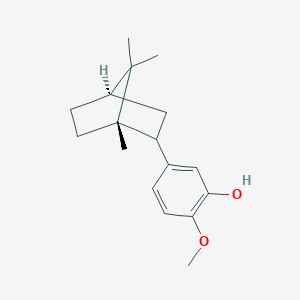
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
